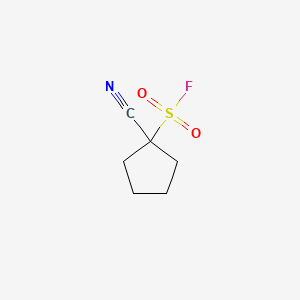
1-Cyanocyclopentane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanocyclopentane-1-sulfonyl fluoride is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and versatility in various chemical reactions. The cyanocyclopentane moiety adds to its unique structural properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-cyanocyclopentane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under mild conditions . Another method includes the direct fluorosulfonylation of cyclopentane derivatives using fluorosulfonyl radicals . These methods are favored for their efficiency and the high yield of the desired product.
Industrial production of this compound often involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
1-Cyanocyclopentane-1-sulfonyl fluoride undergoes a variety of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.
Addition Reactions: The cyanocyclopentane moiety can undergo addition reactions with electrophiles and nucleophiles, further expanding its chemical versatility.
Common reagents used in these reactions include potassium fluoride, cesium fluoride, and various nucleophiles such as amines and alcohols . The major products formed from these reactions are often sulfonyl derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
1-Cyanocyclopentane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-cyanocyclopentane-1-sulfonyl fluoride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, allowing it to form covalent bonds with nucleophilic residues in proteins and other biomolecules . This reactivity is exploited in the design of covalent enzyme inhibitors and other bioactive compounds .
Comparaison Avec Des Composés Similaires
1-Cyanocyclopentane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as 1-bromoethene-1-sulfonyl fluoride and 2-nitrobenzenesulfonyl fluoride . While these compounds share similar reactivity due to the presence of the sulfonyl fluoride group, this compound is unique in its structural features and the presence of the cyanocyclopentane moiety, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- 1-Bromoethene-1-sulfonyl fluoride
- 2-Nitrobenzenesulfonyl fluoride
- 4-Formylbenzenesulfonyl fluoride
Propriétés
Formule moléculaire |
C6H8FNO2S |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-cyanocyclopentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H8FNO2S/c7-11(9,10)6(5-8)3-1-2-4-6/h1-4H2 |
Clé InChI |
OIZAENSZKNJKFH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#N)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















